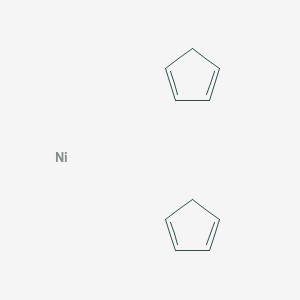

Nickelocene

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1271-28-9 |

|---|---|

Molekularformel |

C10H10Ni |

Molekulargewicht |

188.88 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;nickel(2+) |

InChI |

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI-Schlüssel |

KZPXREABEBSAQM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2] |

Kanonische SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2] |

Flammpunkt |

39 °F (8-10% solution in toluene) (NTP, 1992) 39 °F (8-10% solution in toluene) |

melting_point |

340 to 343 °F (NTP, 1992) |

Andere CAS-Nummern |

1271-28-9 |

Physikalische Beschreibung |

Nickelocene is a dark liquid in an 8-10% solution in toluene. Insoluble in water. (NTP, 1992) Dark liquid in an 8-10% solution in toluene; [CAMEO] Dark green crystals; [Hawley] |

Piktogramme |

Flammable; Irritant; Health Hazard |

Löslichkeit |

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Nickelocene

Nickelocene, with the chemical formula Ni(η⁵-C₅H₅)₂, is an organonickel compound belonging to the metallocene family.[1] First synthesized in 1953 by E. O. Fischer, this bright green, paramagnetic solid has been a subject of significant academic interest due to its unique electronic and molecular structure.[1][2][3] This document provides a comprehensive overview of the molecular structure of nickelocene, its electronic configuration, and the experimental methods used for its characterization, tailored for researchers in chemistry and drug development.

Molecular Geometry and Conformation

Nickelocene adopts the classic "sandwich" structure characteristic of metallocenes, where a central nickel atom is located between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1][4] The nickel atom is equidistant from the carbon atoms of both rings. The conformation of the Cp rings relative to each other can vary depending on the physical state of the molecule.

In the solid state, nickelocene can exist in different conformations. At low temperatures (101 K), it has been observed to have an eclipsed conformation with D₅h symmetry.[3] However, other studies report a staggered conformation with D₅d symmetry in the solid state.[1] In the gas phase or in solution, the rings are also believed to adopt a staggered (D₅d) arrangement.[3]

Structural Parameters:

The precise bond lengths and angles within the nickelocene molecule have been determined through experimental techniques like X-ray diffraction and computational methods such as Density Functional Theory (DFT).

| Parameter | Value (Experimental) | Value (DFT/B3LYP/6-31G(d)) | Reference(s) |

| Ni-C Bond Length (Å) | ~2.185 (at 101 K) | 1.976 | [3][5] |

| C-C Bond Length (Å) | - | 1.392 - 1.98 | [4][5][6] |

Note: DFT calculations provide a range for C-C bond lengths, accounting for the different types of carbon-carbon bonds within the cyclopentadienyl rings.

Electronic Structure and Bonding

Nickelocene is notable for its electronic configuration, possessing 20 valence electrons, which is higher than the 18 electrons found in the highly stable ferrocene (B1249389).[1][3] This electron count is a key determinant of its chemical reactivity and paramagnetism.[3]

The central nickel atom is in a formal +2 oxidation state (Ni²⁺), while each cyclopentadienyl ring is treated as an anion (Cp⁻).[1][2] The d⁸ electronic configuration of Ni²⁺ in the ligand field of the two Cp rings leads to the following distribution of d-electrons:

-

Bonding Orbitals: Three pairs of d-electrons occupy the dxy, dx²-y², and dz² orbitals, which are primarily involved in the Ni-Cp bonding interactions.[1][2]

-

Non-bonding/Anti-bonding Orbitals: The remaining two d-electrons individually occupy the degenerate dyz and dxz orbitals.[1][2] These two unpaired electrons are responsible for the paramagnetism of nickelocene.[1][3]

The molecular orbital diagram illustrates the interaction between the d-orbitals of the nickel atom and the π-orbitals of the two cyclopentadienyl ligands.

Synthesis and Experimental Protocols

Nickelocene was first prepared by E. O. Fischer in 1953.[1][2] A common modern synthesis involves the reaction of an anhydrous nickel(II) salt, such as hexaamminenickel(II) chloride, with sodium cyclopentadienide.[1]

Experimental Protocol: Synthesis

-

Preparation of Sodium Cyclopentadienide (NaCp): Cyclopentadiene is freshly prepared by cracking its dimer, dicyclopentadiene. It is then deprotonated using a strong base like sodium hydride in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Anhydrous nickel(II) chloride or a suitable precursor like [Ni(NH₃)₆]Cl₂ is added to the solution of NaCp in THF.[1] The reaction mixture is stirred, typically at room temperature, for several hours.

-

Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a non-polar solvent such as hexane (B92381) or pentane (B18724).

-

Purification: The crude nickelocene is purified by sublimation under reduced pressure, which yields dark green crystals of the final product.[3] Due to its sensitivity to air, all manipulations should be carried out using air-free techniques.[2]

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of crystalline compounds like nickelocene.[7][8]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of nickelocene are grown, often by slow evaporation of a solvent from a solution of the purified compound or by slow sublimation. For mixed-crystal studies, nickelocene and ferrocene can be co-crystallized from a pentane solution.[7]

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-ray beams using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and bond angles.[8]

Reactivity and Applications

The 20-valence electron configuration of nickelocene makes it prone to reactions that result in a more stable 18-electron product.[1][2] This often involves the loss or modification of one of the cyclopentadienyl rings.[2] Nickelocene can also be readily oxidized to the 19-electron nickelocenium cation, [Ni(C₅H₅)₂]⁺, which contains Ni(III).[2][3] While it currently has few large-scale practical applications, nickelocene serves as a valuable precursor in the synthesis of other organonickel compounds and as a catalyst in various organic reactions.[3][9]

References

- 1. Nickelocene - Wikipedia [en.wikipedia.org]

- 2. Nickelocene [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. aipublications.com [aipublications.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. primescholars.com [primescholars.com]

- 7. Creating Solid Solutions of Metallocenes: Migration of Nickelocene into the Ferrocene Crystal Lattice in the Absence of a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nickelocene | C10H10Ni | CID 62390 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Configuration and Bonding in Nickelocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickelocene, with the chemical formula Ni(C₅H₅)₂, is a key organometallic compound belonging to the metallocene family.[1] Discovered in 1953, this sandwich complex, consisting of a central nickel atom bonded to two parallel cyclopentadienyl (B1206354) (Cp) rings, has been a subject of extensive research due to its unique electronic structure and reactivity.[1] Unlike its more famous counterpart, ferrocene (B1249389), which adheres to the 18-electron rule, nickelocene possesses 20 valence electrons. This electron-rich nature leads to its paramagnetism and distinct chemical behavior, making it a valuable subject of study in fields ranging from catalysis to materials science. This guide provides a comprehensive overview of the electronic configuration, bonding, and experimental characterization of nickelocene.

Electronic Configuration and Molecular Orbital Theory

The electronic structure of nickelocene is best understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the nickel atom and the π-molecular orbitals of the two cyclopentadienyl ligands results in a set of bonding, non-bonding, and anti-bonding molecular orbitals.

With a total of 20 valence electrons (8 from the Ni atom in the +2 oxidation state and 6 from each of the two Cp⁻ rings), the molecular orbital diagram of nickelocene shows that the highest occupied molecular orbitals (HOMOs) are the degenerate, anti-bonding e₁g* orbitals.[2] These orbitals are primarily of metallic d-orbital character. The presence of two unpaired electrons in these orbitals explains the paramagnetism of nickelocene.[2]

The ground state electronic configuration is therefore ... (a₁g)²(e₂g)⁴(e₁u)⁴(a₁g')²(e₁g*)². This configuration leads to a triplet ground state (S=1). The occupation of anti-bonding orbitals results in a longer metal-ligand bond compared to ferrocene and contributes to the higher reactivity of nickelocene.

Bonding Characteristics

The bonding in nickelocene is characterized by the delocalized π-system of the cyclopentadienyl rings interacting with the valence orbitals of the nickel atom. The Ni-C bonds are covalent in nature, with significant charge donation from the Cp rings to the metal center.

In the solid state, nickelocene can adopt different conformations, with the eclipsed (D₅h symmetry) and staggered (D₅d symmetry) arrangements of the Cp rings being the most common.[1][3] The energy barrier for ring rotation is low, and in the gas phase or in solution, there is essentially free rotation of the rings.

Quantitative Data Summary

The structural and physical properties of nickelocene have been extensively studied using various experimental and computational techniques. The key quantitative data are summarized in the tables below.

Table 1: Structural Parameters of Nickelocene

| Parameter | Value | Experimental Method |

| Ni-C Bond Length | ~2.185 Å | X-ray Crystallography (at 101 K)[1] |

| C-C Bond Length (in Cp ring) | 1.392 - 1.98 Å | DFT/B3LYP Calculations[4] |

Table 2: Magnetic and Spectroscopic Properties of Nickelocene

| Property | Value | Experimental Method |

| Magnetic Moment | ~2.89 µB | Magnetic Susceptibility Measurements[1] |

| First Adiabatic Ionization Potential | 6.2 ± 0.1 eV | Photoelectron Spectroscopy[5] |

| Ni 2p₃/₂ Binding Energy | 854.6 eV | X-ray Photoelectron Spectroscopy[6] |

| C 1s Binding Energy | 284.6 eV | X-ray Photoelectron Spectroscopy[6] |

Table 3: Key Infrared Vibrational Frequencies of Nickelocene

| Vibrational Mode | Frequency (cm⁻¹) |

| Asymmetric Ring Breathing | ~1106 |

| Parallel C-H Bending | ~1002 |

| C-C Stretching | ~1421 |

| Symmetric Ring-Metal Stretch | ~359 |

Experimental Protocols

The characterization of nickelocene involves a combination of synthetic, spectroscopic, and structural determination techniques.

Synthesis of Nickelocene

A common laboratory synthesis of nickelocene involves the reaction of a nickel(II) salt with sodium cyclopentadienide (B1229720).

Materials:

-

Anhydrous Nickel(II) chloride (NiCl₂)

-

Sodium metal

-

Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, sodium metal is reacted with freshly distilled cyclopentadiene in anhydrous THF to form a solution of sodium cyclopentadienide (NaCp).

-

Anhydrous NiCl₂ is added portion-wise to the stirred solution of NaCp at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The solvent is removed under vacuum, and the crude nickelocene is extracted with a non-polar solvent like hexane.

-

Purification is achieved by sublimation of the crude product to yield dark green crystals of nickelocene.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of nickelocene.

Procedure:

-

High-quality single crystals of nickelocene are grown, typically by slow sublimation or slow evaporation from a suitable solvent in an inert atmosphere.

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and the electron density map.

-

The structure is solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

Photoelectron Spectroscopy (PES)

PES provides information about the electronic structure and bonding in nickelocene by measuring the kinetic energies of photoelectrons ejected upon irradiation.

Procedure:

-

A sample of nickelocene is introduced into a high-vacuum chamber.

-

The sample is irradiated with a high-energy photon source (e.g., He(I) for UPS, Al Kα or Mg Kα for XPS).

-

The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

-

The binding energies of the electrons are calculated by subtracting the kinetic energies from the photon energy.

-

The resulting spectrum shows peaks corresponding to the ionization of electrons from different molecular orbitals, providing insight into the electronic structure.

Magnetic Susceptibility Measurement

The paramagnetic nature of nickelocene is quantified by measuring its magnetic susceptibility.

Procedure (using NMR method - Evans method):

-

A solution of nickelocene is prepared in a suitable deuterated solvent.

-

A capillary containing the same solvent (without nickelocene) is placed inside the NMR tube containing the nickelocene solution.

-

The ¹H NMR spectrum is recorded.

-

The chemical shift difference (Δδ) between the solvent peak in the solution and the solvent peak in the capillary is measured.

-

The magnetic susceptibility (χ) is calculated using the equation: χ = (3Δδ) / (4πc), where c is the concentration of the paramagnetic species.

-

The effective magnetic moment (µ_eff) can then be calculated from the magnetic susceptibility.

Visualizations

Molecular Orbital Diagram of Nickelocene

References

The Synthesis of Nickelocene: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of nickelocene synthesis. From its initial preparation by E. O. Fischer and W. Pfab in 1953 to contemporary methods, this document details the evolution of synthetic strategies for this important organometallic compound. Key experimental protocols are presented with clarity, and quantitative data is summarized for comparative analysis. Visual aids in the form of logical flow diagrams are included to elucidate the progression of synthetic approaches. This guide is intended to be a valuable resource for researchers in organometallic chemistry and related fields.

Introduction

Nickelocene, with the chemical formula Ni(C₅H₅)₂, is a metallocene, a class of organometallic compounds characterized by a central metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings.[1] Its discovery in 1953 by Ernst Otto Fischer and Wilhelm Pfab, shortly after the elucidation of the structure of ferrocene, was a seminal event in the development of organometallic chemistry.[2] This bright green, paramagnetic solid has since been the subject of extensive research due to its unique electronic structure and reactivity.[2] This guide will explore the historical context of its first synthesis and detail the various methodologies that have been developed for its preparation.

The Dawn of Nickelocene: The Fischer-Pfab Synthesis (1953)

The first successful synthesis of nickelocene was achieved by Ernst Otto Fischer and his student Wilhelm Pfab in 1953 at the Technical University of Munich.[2] Their pioneering work, published in Zeitschrift für Naturforschung B, described a one-pot reaction involving the deprotonation of cyclopentadiene (B3395910) followed by reaction with a nickel(II) salt.[1]

Original Synthetic Approach

The initial synthesis of nickelocene was accomplished by reacting nickel(II) acetylacetonate (B107027) with a Grignard reagent derived from cyclopentadiene, cyclopentadienylmagnesium bromide. A similar method was also detailed by Geoffrey Wilkinson in a 1954 publication in the Journal of the American Chemical Society.

Reaction: Ni(acac)₂ + 2 C₅H₅MgBr → Ni(C₅H₅)₂ + 2 Mg(acac)Br

Experimental Protocol (Based on Wilkinson, 1954)

To a freshly prepared solution of cyclopentadienylmagnesium bromide (from magnesium and bromocyclopentane (B41573) in diethyl ether), a solution of anhydrous nickel(II) acetylacetonate in diethyl ether is added dropwise with stirring under an inert atmosphere of nitrogen.

The reaction mixture is stirred for several hours at room temperature. The color of the solution changes, indicating the formation of nickelocene.

After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by sublimation in vacuo to yield dark green crystals of nickelocene.

Note: Due to the air-sensitivity of nickelocene, all manipulations should be carried out using Schlenk techniques or in a glovebox.

The Modern Era of Nickelocene Synthesis

While the original method was groundbreaking, more efficient and convenient synthetic routes have since been developed. The most common modern preparation involves the reaction of a nickel(II) halide with an alkali metal salt of cyclopentadiene.

Synthesis from Hexaamminenickel(II) Chloride and Sodium Cyclopentadienide (B1229720)

This method, which often provides high yields, utilizes the readily available hexaamminenickel(II) chloride as the nickel source.[3]

Reaction: [Ni(NH₃)₆]Cl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl + 6 NH₃[1]

Detailed Experimental Protocol

Preparation of Sodium Cyclopentadienide (NaCp): In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium metal is finely dispersed in toluene (B28343) by heating above its melting point with vigorous stirring. After cooling, the toluene is removed, and the sodium is washed with dry tetrahydrofuran (B95107) (THF).

Freshly cracked cyclopentadiene (obtained by the thermal retro-Diels-Alder reaction of dicyclopentadiene) is dissolved in dry THF and added dropwise to the sodium suspension with stirring under a nitrogen atmosphere. The reaction is exothermic and results in the formation of a pink to purple solution of sodium cyclopentadienide.[3]

Synthesis of Nickelocene: To the freshly prepared solution of sodium cyclopentadienide in THF, solid hexaamminenickel(II) chloride is added in portions with continuous stirring. The reaction mixture is then heated to a gentle reflux for approximately 2 hours. During this time, the color of the solution will change to a deep green, and ammonia (B1221849) gas will be evolved.[3]

After cooling to room temperature, the solvent is removed under reduced pressure. The crude nickelocene is then purified by sublimation at reduced pressure to afford bright green crystals.[3]

A reported yield for this method is approximately 90%.[3]

Synthesis from Anhydrous Nickel(II) Chloride and Sodium Cyclopentadienide

A variation of the modern synthesis involves the use of anhydrous nickel(II) chloride.

Reaction: NiCl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl

The experimental procedure is similar to the one described above, with anhydrous NiCl₂ being added to the sodium cyclopentadienide solution in THF.

Electrochemical Synthesis of Nickelocene

An alternative and elegant method for the preparation of nickelocene is through electrochemical synthesis. This method avoids the use of reactive alkali metals and provides a high-purity product.

Electrochemical Approach

In this method, a nickel anode is oxidized in the presence of cyclopentadiene in an organic solvent containing a supporting electrolyte. The nickel cations formed at the anode react with the cyclopentadienyl anions generated in the solution to form nickelocene.[4]

Experimental Protocol

The electrolysis is carried out in an undivided cell equipped with a nickel anode and a nickel cathode. The electrolyte consists of a solution of sodium bromide in N,N-dimethylformamide (DMF). Freshly cracked cyclopentadiene is added to the electrolyte solution.[4][5]

A constant current density of approximately 3.93 mA/cm² is applied. The reaction is monitored by the color change of the solution to green. The optimal reaction time is reported to be around 210 minutes.[4][5]

Upon completion, the solvent is evaporated, and the nickelocene is purified by sublimation. This method has a reported current efficiency of 82.87%.[4][5]

Summary of Synthetic Methods

| Method | Nickel Source | Cyclopentadienyl Source | Solvent | Typical Yield | Key Features |

| Fischer-Pfab (1953) | Ni(acac)₂ | C₅H₅MgBr | Diethyl ether | Moderate | The original, historical synthesis. |

| Modern Synthesis | [Ni(NH₃)₆]Cl₂ | NaC₅H₅ | THF | ~90%[3] | High yield, commonly used method. |

| Modern Synthesis (Var.) | Anhydrous NiCl₂ | NaC₅H₅ | THF | Good | A common and straightforward variation. |

| Electrochemical Synthesis | Nickel Anode | C₅H₆ | DMF | 82.87% (current efficiency)[4][5] | Avoids reactive metals, high purity product. |

Physical and Spectroscopic Data of Nickelocene

| Property | Value |

| Appearance | Bright green crystalline solid[2] |

| Melting Point | 171-173 °C[6] |

| Magnetic Moment (μeff) | ~2.89 B.M.[2] |

| ¹H NMR (Paramagnetic) | δ -257 ppm[7] |

| Key IR Absorptions (cm⁻¹) | ~3100 (C-H stretch), ~1420, ~1110, ~1000, ~780[8] |

| Mass Spectrum (m/z) | 188 (M⁺), 123 (M⁺ - C₅H₅), 58 (Ni⁺) |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods for nickelocene.

References

- 1. Nickelocene - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Sciencemadness Discussion Board - The Synthesis of Nickelocene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. The Organic Electrochemical Synthesis of Nickelocene [journal.lnpu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Nickelocene: Chemical Properties and Uses_Chemicalbook [chemicalbook.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Core Physical Characteristics of Solid Nickelocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickelocene, with the chemical formula Ni(C₅H₅)₂, is an organonickel compound belonging to the metallocene family.[1][2] This paramagnetic, dark green crystalline solid has garnered significant academic interest due to its unique electronic structure and magnetic properties.[1][3] This technical guide provides an in-depth overview of the fundamental physical properties of solid nickelocene, presenting key quantitative data, detailed experimental methodologies, and visual workflows to aid in its characterization and application in research and development.

Molecular and Crystal Structure

Solid nickelocene possesses a "sandwich" structure, with a central nickel atom bonded to two parallel cyclopentadienyl (B1206354) (Cp) rings.[1] In the solid state, the molecule typically adopts a staggered conformation (D₅d symmetry), though an eclipsed conformation (D₅h symmetry) has also been observed at low temperatures.[1][4] The crystal system is monoclinic with the space group P2₁/a.[5]

Table 1: Crystallographic Data for Solid Nickelocene

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/a | [5] |

| Ni–C Bond Distance (at 101 K) | ~2.185 Å | [1] |

| Molecular Symmetry (Solid-state) | D₅d (staggered rings) | [2] |

| Molecular Symmetry (Low Temp.) | D₅h (eclipsed rings) | [1][4] |

Experimental Protocol: Single-Crystal X-ray Diffraction

A standard method for determining the crystal structure of solid nickelocene involves single-crystal X-ray diffraction.

1. Crystal Preparation:

-

High-quality single crystals of nickelocene are grown from a saturated solution in a suitable solvent like hexane.[2]

-

The crystals are carefully selected and mounted on a goniometer head.

2. Data Collection:

-

A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) is used.[6]

-

The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain a more precise structure.[1]

-

A series of diffraction patterns are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to locate the positions of the atoms.

-

The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.[6]

Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure of nickelocene.

Magnetic Properties

Nickelocene is paramagnetic, a property arising from its electronic configuration which features 20 valence electrons, two of which are unpaired.[1][4] This results in a significant magnetic moment.

Table 2: Magnetic Properties of Solid Nickelocene

| Property | Value | Reference |

| Magnetic Behavior | Paramagnetic | [1][2] |

| Magnetic Moment (μeff) | ~2.89 Bohr Magnetons | [1] |

| Electron Spin (S) | 1 | [7] |

| Ground State Configuration | ³A₂g | [7] |

Experimental Protocol: Magnetic Susceptibility Measurement (Gouy Method)

The magnetic susceptibility of solid nickelocene can be determined using the Gouy method.

1. Sample Preparation:

-

A powdered sample of purified nickelocene is uniformly packed into a cylindrical Gouy tube of a known length and cross-sectional area.

2. Measurement:

-

The Gouy tube is suspended from a sensitive balance, with one end positioned between the poles of an electromagnet and the other end in a region of negligible magnetic field.[8]

-

The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.[8]

-

The change in mass is used to calculate the magnetic susceptibility of the sample.

3. Calibration:

-

The instrument is calibrated using a standard substance with a known magnetic susceptibility, such as HgCo(SCN)₄.[9]

Logical Relationship of Magnetic Properties

Caption: Relationship between electronic structure and magnetic properties.

Thermal Properties

Solid nickelocene is a volatile compound that readily sublimes under reduced pressure. Its thermal behavior, including its melting point and heat capacity, has been well-characterized.

Table 3: Thermal Properties of Solid Nickelocene

| Property | Value | Reference |

| Melting Point | 171-174 °C | [1][4] |

| Sublimation | Readily sublimes at 50 °C (0.1 mmHg) | [1] |

| Molar Heat Capacity (Cp) | Larger than ferrocene (B1249389) over a wide temperature range | [7][10] |

| Enthalpy of Sublimation (ΔHsub) | 71.47 ± 0.63 kJ mol⁻¹ | [11] |

Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity of solid nickelocene as a function of temperature.

1. Sample Preparation:

-

A precisely weighed amount of purified nickelocene is sealed in a calorimeter cell under an inert atmosphere (e.g., helium) to ensure good thermal contact.[4]

2. Calorimetric Measurement:

-

The calorimeter cell is placed in an adiabatic shield, and the temperature of the shield is controlled to match the temperature of the cell, minimizing heat exchange with the surroundings.

-

A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

The heat capacity is calculated from the energy input and the temperature change.[4]

3. Data Analysis:

-

Measurements are taken over a range of temperatures (e.g., 3-320 K) to determine the temperature dependence of the heat capacity.[7]

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the bonding and electronic structure of nickelocene.

Table 4: Spectroscopic Data for Solid Nickelocene

| Technique | Key Features | Reference |

| ¹H NMR (Solid-State) | Isotropic chemical shift δiso(¹H) of -257 ppm | [1] |

| ¹³C NMR (Solid-State) | Isotropic chemical shift δiso(¹³C) of 1514-1594 ppm | [1] |

| Infrared (IR) Spectroscopy | Asymmetric ring-metal-ring stretch at ~359 cm⁻¹; Asymmetric C-H bend at ~784 cm⁻¹ | [12] |

| Electronic Absorption | Absorption bands in the UV-Visible region | [8] |

Experimental Protocol: Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid nickelocene.

1. Sample Preparation:

-

A powdered sample of nickelocene is packed into a zirconia rotor.[2]

2. NMR Measurement:

-

The rotor is placed in a solid-state NMR probe and spun at a high speed at the magic angle (54.7°) to average out anisotropic interactions.[2]

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

3. Data Analysis:

-

The chemical shifts and line shapes are analyzed to provide information about the local environment of the nuclei.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Creating Solid Solutions of Metallocenes: Migration of Nickelocene into the Ferrocene Crystal Lattice in the Absence of a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - The Synthesis of Nickelocene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Sonochemical decomposition effects of nickelocene aiming for low-temperature and dispersant-free synthesis of nickel fine particle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. dalalinstitute.com [dalalinstitute.com]

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Orbital Theory of Bis(cyclopentadienyl)nickel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyclopentadienyl)nickel, commonly known as nickelocene (NiCp₂), is a paramagnetic organometallic sandwich compound that has captivated the attention of chemists for decades. Its unique electronic structure, with 20 valence electrons, deviates from the stable 18-electron rule, leading to distinct reactivity and magnetic properties. A thorough understanding of its molecular orbital (MO) theory is paramount for researchers and scientists exploring its potential applications, including in catalysis and materials science. This technical guide provides an in-depth exploration of the molecular orbital theory of nickelocene, supported by quantitative data, detailed experimental protocols, and a visual representation of its electronic framework.

Introduction

Nickelocene is a member of the metallocene family, characterized by a central nickel atom in the +2 oxidation state sandwiched between two parallel cyclopentadienyl (B1206354) (Cp) anions (C₅H₅⁻). In the solid state, it typically adopts a staggered D₅d symmetry. The molecule's 20 valence electrons—eight from the Ni²⁺ ion (d⁸) and six from each of the two Cp⁻ ligands—populate a specific set of molecular orbitals arising from the interaction between the metal's d-orbitals and the π-system of the cyclopentadienyl rings. This electron configuration is key to understanding its chemical behavior and physical properties.

The Molecular Orbital Framework of Nickelocene

The molecular orbital diagram of nickelocene is constructed from the linear combination of the valence atomic orbitals of the nickel atom (3d, 4s, and 4p) and the π molecular orbitals of the two cyclopentadienyl ligands. The π orbitals of a single Cp ligand are classified by their symmetry as a₁, e₁, and e₂. When two Cp ligands are combined, they form bonding and antibonding combinations with g (gerade) and u (ungerade) symmetry.

The interaction between the metal and ligand orbitals is governed by their symmetry. The key interactions are:

-

σ-type interaction: The metal d(z²) orbital interacts with the a₁g combination of the ligand orbitals.

-

π-type interactions: The metal d(xz) and d(yz) orbitals overlap with the e₁g ligand group orbitals.

-

δ-type interactions: The metal d(xy) and d(x²-y²) orbitals interact with the e₂g ligand group orbitals.

The resulting qualitative molecular orbital energy level diagram for nickelocene is depicted below. The electronic configuration for the d⁸ Ni²⁺ center leads to the highest occupied molecular orbitals (HOMOs) being the antibonding e₁g* orbitals, which are singly occupied by two electrons, rendering the molecule paramagnetic.

explanation of paramagnetism in nickelocene

An In-depth Technical Guide to the Paramagnetism of Nickelocene

Introduction

Nickelocene, with the chemical formula Ni(η⁵-C₅H₅)₂, is an organonickel compound belonging to the metallocene family.[1] It presents as a bright green, crystalline solid that is notable for its academic interest, particularly concerning its electronic structure and magnetic properties.[1][2] Structurally, it features a nickel ion "sandwiched" between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1] Unlike its 18-valence electron, diamagnetic analogue ferrocene, nickelocene possesses 20 valence electrons.[1] This electron count is critical to its chemical and physical properties, leading to significant paramagnetism, which is the focus of this guide.[3] This document will provide a detailed explanation of the electronic origins of nickelocene's paramagnetism, supported by a review of experimental data and methodologies for its characterization.

The Electronic Origin of Paramagnetism in Nickelocene

The paramagnetism of nickelocene is a direct consequence of its molecular electronic structure. The interaction between the atomic orbitals of the central Ni(II) ion (a d⁸ configuration) and the π-system of the two cyclopentadienyl ligands results in a specific molecular orbital (MO) energy diagram.

In the D₅d symmetry of the staggered ring conformation, the d-orbitals of the nickel atom split into three distinct energy levels: a₁g (primarily d_z²), e₂g (d_xy, d_x²-y²), and e₁g (d_xz, d_yz).[1] The 20 valence electrons of nickelocene (8 from Ni²⁺ and 12 from two Cp⁻ ligands) fill these molecular orbitals. The highest occupied molecular orbital (HOMO) is the degenerate, antibonding e₁g* level.[4]

According to Hund's rule of maximum multiplicity, the final two electrons populate the two degenerate e₁g* orbitals singly, with parallel spins.[1][4] This results in two unpaired electrons, giving the nickelocene molecule a triplet (S=1) ground state.[5] The presence of these unpaired electrons is the fundamental reason for its paramagnetic behavior.[1]

References

The Dawn of a New Era in Organometallic Chemistry: A Historical Guide to Metallocene Discoveries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of ferrocene (B1249389) in 1951 marked a pivotal moment in chemistry, shattering existing bonding paradigms and inaugurating the field of organometallic chemistry as we know it today. This technical guide delves into the historical context of the initial metallocene discoveries, providing a detailed account of the key experiments, the evolution of structural understanding, and the pioneering scientists who laid the groundwork for this revolutionary class of compounds.

The Accidental Breakthrough: The Dual Discovery of Ferrocene

In 1951, two independent research groups stumbled upon a remarkably stable, orange, crystalline compound with the formula C₁₀H₁₀Fe. This compound, later named ferrocene, would become the archetype of the metallocene family.

1.1. Kealy and Pauson's Attempted Fulvalene (B1251668) Synthesis

At Duquesne University, Thomas J. Kealy and Peter L. Pauson were attempting to synthesize fulvalene by reacting cyclopentadienyl (B1206354) magnesium bromide with anhydrous ferric chloride.[1][2][3][4] Instead of the anticipated product, they isolated a surprisingly stable orange solid.[1][2][3][4]

1.2. Miller, Tebboth, and Tremaine's High-Temperature Reaction

Concurrently, at the British Oxygen Company, Samuel A. Miller, John A. Tebboth, and John F. Tremaine were investigating the reaction of cyclopentadiene (B3395910) with iron catalysts at elevated temperatures.[5][6] They too isolated the same orange, crystalline substance.[5][6]

Unraveling the Structure: From a Simple Postulate to the "Sandwich" Revolution

The initial proposed structure for this novel organo-iron compound was far from the now-iconic sandwich arrangement. Kealy and Pauson postulated a structure with two cyclopentadienyl rings each singly bonded to the iron atom through a carbon-iron σ-bond.

However, the exceptional stability of the compound was inconsistent with this proposed structure. This puzzle attracted the attention of some of the brightest minds in chemistry, leading to a rapid elucidation of its true nature.

In 1952, Geoffrey Wilkinson at Harvard University and, independently, Ernst Otto Fischer at the Technical University of Munich, proposed the revolutionary "sandwich" structure.[7][8] This model envisioned the iron atom situated between two parallel cyclopentadienyl rings. Robert Burns Woodward, also at Harvard, collaborated with Wilkinson and contributed significantly to the structural proof.[9] This groundbreaking work on sandwich compounds earned Wilkinson and Fischer the Nobel Prize in Chemistry in 1973.

The confirmation of the sandwich structure came from a combination of spectroscopic and crystallographic evidence.

Spectroscopic Evidence

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were instrumental in disproving the initially proposed structure and supporting the sandwich model. The observation of a single C-H stretching frequency in the IR spectrum and a single proton resonance in the ¹H NMR spectrum indicated that all ten hydrogen atoms in the molecule were chemically equivalent, a feature consistent with the highly symmetric sandwich structure but not with the proposed σ-bonded arrangement.[10][11][12]

X-ray Crystallography

The definitive proof of the sandwich structure came from X-ray crystallography. In 1953, J. D. Dunitz and L. E. Orgel published the crystal structure of ferrocene, which confirmed the parallel arrangement of the cyclopentadienyl rings with the iron atom located centrally between them.[13][14][15][16]

Experimental Protocols

The following sections detail the methodologies for the seminal experiments in the discovery and characterization of ferrocene.

Synthesis of Ferrocene (Kealy and Pauson Method)

-

Reaction: Cyclopentadienyl magnesium bromide is reacted with anhydrous ferric chloride in a suitable solvent.

-

Procedure: A Grignard reagent is prepared from cyclopentadiene and magnesium. This is then treated with a solution of ferric chloride.

-

Observation: Instead of the expected fulvalene, a stable, orange crystalline solid (ferrocene) is formed.

Synthesis of Ferrocene (Miller, Tebboth, and Tremaine Method)

-

Reaction: Cyclopentadiene vapor is passed over reduced iron at elevated temperatures.

-

Procedure: Iron powder, often activated with oxides of aluminum, potassium, or molybdenum, is heated to around 300°C in a tube furnace. Cyclopentadiene vapor is then passed through the heated tube.

-

Observation: An orange solid (ferrocene) sublimes and is collected from the cooler parts of the apparatus.

Spectroscopic Characterization of Ferrocene

-

Infrared (IR) Spectroscopy: A sample of ferrocene is analyzed using an IR spectrometer. The resulting spectrum shows a single, sharp absorption band for the C-H stretching vibration, indicating the equivalence of all C-H bonds.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of ferrocene in a suitable deuterated solvent (e.g., CDCl₃) is analyzed by ¹H NMR spectroscopy. The spectrum reveals a single sharp singlet, confirming that all ten protons are magnetically equivalent.

Data Presentation

The following tables summarize the key quantitative data from the early studies on metallocenes.

| Compound | Formula | Melting Point (°C) | Appearance | Solubility |

| Ferrocene | Fe(C₅H₅)₂ | 173-174[14] | Orange crystals[17] | Soluble in organic solvents, insoluble in water[14][17] |

| Ruthenocene | Ru(C₅H₅)₂ | 199-201 | Pale yellow crystals | Soluble in organic solvents |

| Osmocene | Os(C₅H₅)₂ | 229-231 | White solid | Soluble in organic solvents |

| Bis(benzene)chromium | Cr(C₆H₆)₂ | 284-285[18] | Brown-black crystals[18] | Insoluble in water, slightly soluble in benzene (B151609) and THF[18] |

Table 1: Physical Properties of Early Metallocenes

| Compound | Technique | Key Observation | Interpretation | Reference |

| Ferrocene | ¹H NMR | Single peak at δ 4.16 ppm (in CDCl₃) | All 10 protons are chemically equivalent. | [10] |

| Ferrocene | IR Spectroscopy | Single C-H stretching frequency | All C-H bonds are equivalent. | [19] |

| Ferrocene | X-ray Crystallography | Fe-C distance: 2.045 ± 0.01 Å; C-C distance: 1.403 ± 0.02 Å | Confirms the sandwich structure with equidistant carbons from the iron center. | [13][16] |

Table 2: Key Spectroscopic and Crystallographic Data for Ferrocene

Beyond Ferrocene: The Expansion of the Metallocene Family

The discovery of ferrocene and the elucidation of its structure opened the floodgates for the synthesis of a vast array of new metallocenes.

-

Ruthenocene and Osmocene (1952): Geoffrey Wilkinson and his group quickly followed up the ferrocene discovery with the synthesis of its heavier congeners, ruthenocene (Ru(C₅H₅)₂) and osmocene (Os(C₅H₅)₂), in 1952. These compounds were found to have similar sandwich structures.[20]

-

Bis(benzene)chromium (1955): Ernst Otto Fischer and Walter Hafner extended the sandwich concept beyond cyclopentadienyl ligands with the synthesis of bis(benzene)chromium (Cr(C₆H₆)₂) in 1955.[18][21][22][23] This discovery demonstrated that other aromatic systems could also form stable sandwich complexes with transition metals.

-

Titanocene (B72419) Dichloride and Zirconocene (B1252598) Dichloride: The development of early transition metal metallocenes, such as titanocene dichloride (Ti(C₅H₅)₂Cl₂) and zirconocene dichloride (Zr(C₅H₅)₂Cl₂), proved to be of immense importance, particularly in the field of olefin polymerization catalysis.

Visualizing the Discoveries

The following diagrams, generated using the DOT language, illustrate key aspects of the historical development of metallocenes.

Figure 1: Timeline of Key Metallocene Discoveries.

Figure 2: Comparison of Proposed Ferrocene Structures.

Figure 3: Experimental Workflow for Ferrocene.

Conclusion

The discovery of ferrocene and the subsequent elucidation of its sandwich structure represent a paradigm shift in chemical bonding theory and the dawn of modern organometallic chemistry. The pioneering work of Kealy, Pauson, Miller, Tebboth, Tremaine, Wilkinson, Fischer, and Woodward not only unveiled a new class of compounds but also provided the fundamental understanding that has enabled the development of countless metallocene-based catalysts and materials with far-reaching applications in industry and research. This historical context serves as a testament to the power of scientific curiosity and the unexpected discoveries that can reshape our understanding of the molecular world.

References

- 1. scirp.org [scirp.org]

- 2. A New Type of Organo-Iron Compound | Semantic Scholar [semanticscholar.org]

- 3. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]

- 4. A New Type of Organo-Iron Compound (1951) | T. J. Kealy | 1591 Citations [scispace.com]

- 5. Miller, S.A., Tebboth, J.A. and Tremaine, J.F. (1952) Dicyclopentadienyliron. Journal of Chemical Society, 632-635. - References - Scientific Research Publishing [scirp.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. magritek.com [magritek.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] The crystal structure of ferrocene | Semantic Scholar [semanticscholar.org]

- 14. scribd.com [scribd.com]

- 15. scispace.com [scispace.com]

- 16. scispace.com [scispace.com]

- 17. Metallocene - Wikipedia [en.wikipedia.org]

- 18. Bis(benzene)chromium [chemeurope.com]

- 19. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the CAS Number and Safety Data for Nickelocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and toxicological information for nickelocene, an organonickel compound with the CAS number 1271-28-9. The following sections detail its chemical and physical properties, hazard classifications, handling and storage protocols, and key toxicological data. This document is intended to support risk assessment and ensure safe laboratory practices when working with this compound.

Chemical Identification and Physical Properties

Nickelocene, also known as bis(cyclopentadienyl)nickel(II), is a bright green crystalline solid.[1][2] It is an air-sensitive organometallic compound and should be handled under an inert atmosphere.[3][4]

Table 1: Chemical and Physical Properties of Nickelocene

| Property | Value | Reference(s) |

| CAS Number | 1271-28-9 | [1][5][6] |

| Molecular Formula | C₁₀H₁₀Ni | [1][5] |

| Molecular Weight | 188.88 g/mol | [5][7] |

| Appearance | Dark green to black crystalline powder | [5][8] |

| Melting Point | 171-173 °C (decomposes) | [5] |

| Boiling Point | 105 °C at 20 mmHg | |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like ether, benzene, and THF. | [2][7] |

| Vapor Pressure | Not available | - |

| Stability | Air and light sensitive; decomposes slowly on exposure. Stable under an inert atmosphere. | [4] |

Hazard Identification and GHS Classification

Nickelocene is classified as a hazardous substance with multiple physical and health risks. It is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[8] Critically, nickelocene is classified as a carcinogen and may cause allergic skin or respiratory reactions.[8]

Table 2: GHS Hazard Classification for Nickelocene

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Solids | 1 | H228: Flammable solid | [8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [8] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [8] |

| Carcinogenicity | 1A | H350: May cause cancer | [8] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Respiratory system) through prolonged or repeated exposure | [8] |

Toxicology Data

The primary acute toxicity data for nickelocene are the median lethal dose (LD50) values determined in rodent studies. These values indicate that nickelocene is moderately toxic upon single ingestion.

Table 3: Acute Toxicity of Nickelocene

| Species | Route | LD50 Value | Reference(s) |

| Rat | Oral | 490 mg/kg | [3] |

| Mouse | Oral | 600 mg/kg | [3] |

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The widely cited LD50 values for nickelocene (490 mg/kg for rats and 600 mg/kg for mice) originate from a study published in 1968:

-

Haro, R. T., Furst, A., & Falk, H. L. (1968). Studies on the acute toxicity of nickelocene. Proceedings of the Western Pharmacology Society, 11, 39-42.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Species: Healthy, young adult laboratory animals (e.g., Sprague-Dawley rats or Swiss albino mice), typically 8-12 weeks old. Both sexes are often used, though females are sometimes preferred as they can be slightly more sensitive.

Methodology:

-

Animal Acclimation: Animals are acclimated to the laboratory environment for at least 5 days, with access to standard chow and water ad libitum.

-

Housing: Animals are housed in small groups (e.g., up to 5 per cage) in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 3 °C), and humidity (50-60%).

-

Fasting: Prior to dosing, food is withheld overnight for rats (or 3-4 hours for mice) to promote absorption of the test substance. Water remains available.

-

Dose Preparation: The test substance (nickelocene) is prepared at various concentrations in a suitable vehicle. Given nickelocene's insolubility in water, a non-aqueous vehicle like corn oil or a suspension in a gum arabic solution would be appropriate.

-

Dose Administration: At least three dose levels are selected, spaced appropriately to produce a range of toxic effects and mortality rates. The substance is administered to groups of animals (e.g., 5 per sex per dose group) in a single dose by oral gavage using a stomach tube. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for an oily vehicle). A control group receives the vehicle only.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and nervous system function, and behavior), and body weight changes for a period of 14 days.

-

Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

-

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as probit analysis, which determines the dose that is lethal to 50% of the test population.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

-

Engineering Controls: Work with nickelocene must be conducted in a well-ventilated area, preferably within a chemical fume hood or glovebox to minimize inhalation exposure.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile rubber) to prevent skin contact.[3]

-

Respiratory Protection: If dusts or aerosols can be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[3]

-

Handling and Storage

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon).[3] Avoid generating dust.[3] Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container under an inert gas blanket.[3] Keep in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Spill Response Workflow

In the event of a nickelocene spill, a structured response is critical to ensure safety and minimize environmental contamination. The logical workflow for such an event is detailed below.

Caption: Logical workflow for responding to a nickelocene spill.

References

- 1. Nickelocene | C10H10Ni | CID 62390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innspub.net [innspub.net]

- 3. Studies on the acute toxicity of nickelocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gnldcontent.com [gnldcontent.com]

- 5. eijppr.com [eijppr.com]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. Nickel in Plants: II. Distribution and Chemical Form in Soybean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [iris.who.int]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Information of Bis(cyclopentadienyl)nickel(II) (NiCp₂)

Introduction

Bis(cyclopentadienyl)nickel(II), commonly known as nickelocene or NiCp₂, is an organonickel compound with the formula Ni(η⁵-C₅H₅)₂.[1] This bright green, paramagnetic solid has been a subject of significant academic interest since its first synthesis in 1953 by E. O. Fischer.[1] As a member of the metallocene family, it possesses a characteristic "sandwich" structure where a central nickel atom is bonded to two parallel cyclopentadienyl (B1206354) (Cp) rings.[1] With 20 valence electrons, it is electron-rich compared to its more famous counterpart, ferrocene, which influences its distinct reactivity and electrochemical properties.[1] This guide provides a comprehensive overview of the fundamental chemical information of NiCp₂, focusing on its structure, properties, synthesis, and key experimental data relevant to researchers in chemistry and drug development.

Core Chemical and Physical Properties

Nickelocene is a crystalline solid that is soluble in many organic solvents but insoluble in water.[2] It is notably sensitive to air and moisture, necessitating handling and storage under inert atmosphere conditions.[1]

| Property | Value |

| Chemical Formula | C₁₀H₁₀Ni |

| Molecular Weight | 188.88 g/mol |

| Appearance | Dark green crystalline solid |

| Melting Point | 171-173 °C |

| Solubility | Soluble in ether, benzene, tetrahydrofuran; Insoluble in water |

| Paramagnetism | Paramagnetic |

| Magnetic Moment (μ_eff) | ~2.89 BM |

Structural and Spectroscopic Data

The molecular structure of nickelocene features a staggered conformation of the two cyclopentadienyl rings in the solid state (D₅d symmetry).[1] The nickel atom lies at the center, equidistant from the two rings.

| Structural Parameter | Value |

| Symmetry (Solid State) | D₅d (staggered rings) |

| Ni-C Bond Distance | ~2.185 Å (at 101 K) |

| C-C Bond Distance (in Cp ring) | ~1.392-1.98 Å |

Spectroscopic Characterization:

-

¹H NMR: Due to its paramagnetic nature, the ¹H NMR spectrum of nickelocene exhibits a very broad and significantly shifted signal, typically observed far upfield. The isotropic hyperfine chemical shift is approximately -255 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic bands for the cyclopentadienyl ligands. Key vibrational modes include C-H stretching, C=C stretching, and ring breathing modes.

-

UV-Vis Spectroscopy: In the UV-visible region, nickelocene in solution exhibits absorption bands corresponding to d-d electronic transitions.

Electrochemical Properties

Nickelocene undergoes reversible one-electron oxidation and reduction processes. The redox potentials are solvent-dependent.

| Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent |

| Ni(II)/Ni(III) | -0.08 | Acetonitrile |

| Ni(III)/Ni(IV) | +0.77 | Acetonitrile |

Experimental Protocols

Synthesis of Nickelocene

A common and reliable method for the laboratory synthesis of nickelocene involves the reaction of a nickel(II) salt with sodium cyclopentadienide.[1] The following is a representative procedure.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium metal

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Toluene (B28343), anhydrous

-

Ammonia (B1221849), 30% aqueous solution

-

Diatomaceous earth (Celite)

-

Helium or Argon gas (for inert atmosphere)

Procedure:

-

Preparation of Hexaamminenickel(II) Chloride ([Ni(NH₃)₆]Cl₂):

-

Dissolve 10 g (0.042 mol) of NiCl₂·6H₂O in 50 mL of 30% aqueous ammonia.

-

Slowly add 150 mL of acetone with stirring to precipitate the blue hexaamminenickel(II) chloride complex.

-

Cool the mixture in an ice bath for 30 minutes to complete crystallization.

-

Collect the crystals by filtration, wash with acetone, and dry under vacuum.

-

-

Preparation of Sodium Cyclopentadienide (NaCp):

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into monomeric cyclopentadiene (B3395910). Collect the freshly distilled cyclopentadiene, which should be kept cold.

-

Under an inert atmosphere (e.g., in a Schlenk flask), prepare a fine dispersion of sodium metal in anhydrous toluene.

-

Remove the toluene and wash the sodium with dry THF.

-

Add 160 mL of dry THF to the sodium.

-

Slowly add 15 mL (0.178 mol) of the freshly cracked cyclopentadiene to the sodium suspension in THF with stirring. The reaction is exothermic and will proceed to form a solution of sodium cyclopentadienide.

-

-

Synthesis of Nickelocene:

-

To the freshly prepared solution of sodium cyclopentadienide, add 14 g (0.060 mol) of the previously prepared hexaaminenickel(II) chloride in portions under a positive flow of inert gas.

-

A large amount of ammonia gas will be evolved. The solution will turn dark green.

-

Gently reflux the reaction mixture for 2 hours.

-

-

Isolation and Purification:

-

After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth under an inert atmosphere to remove sodium chloride and other insoluble byproducts.

-

Remove the THF from the filtrate under vacuum to yield crude, dark green nickelocene.

-

Purify the crude product by vacuum sublimation at approximately 80 °C. The pure nickelocene will deposit as dark green crystals on a cold finger condenser.[3]

-

Collect the sublimed crystals under an inert atmosphere. A typical yield is around 8.5 g (90%).[3]

-

Visualizations

Molecular Structure of Nickelocene

Caption: Ball-and-stick representation of the NiCp₂ molecular structure.

Experimental Workflow for NiCp₂ Synthesis

References

An In-depth Technical Guide to the 20-Valence Electron Count in Nickelocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickelocene, Ni(η⁵-C₅H₅)₂, is a notable organometallic compound that deviates from the predictive 18-electron rule, possessing a 20-valence electron configuration. This guide provides a detailed examination of the electronic structure of nickelocene, elucidating the molecular orbital (MO) basis for its stability and unique physicochemical properties. We will explore the consequences of this electron count, including paramagnetism and heightened reactivity, and present quantitative data and detailed experimental protocols relevant to its study.

Introduction

First synthesized in 1953, nickelocene is a metallocene, or "sandwich" compound, featuring a central nickel atom coordinated to two parallel cyclopentadienyl (B1206354) (Cp) ligands.[1] Unlike its remarkably stable 18-electron analogue, ferrocene, nickelocene's 20-valence electron count places it in a unique class of organometallic complexes.[1] This configuration, which seemingly violates the 18-electron rule for stability, results in distinct properties, including paramagnetism and a characteristic reactivity profile driven by the tendency to achieve a more stable 18-electron state.[2][3] Understanding the electronic origins of this 20-electron count is crucial for leveraging its chemistry in catalysis, materials science, and as a precursor for novel organonickel compounds.[1][3]

The 20-Valence Electron Configuration

The 20-valence electron count of nickelocene can be determined using the neutral ligand model:

-

Nickel (Ni): As a Group 10 element, a neutral nickel atom contributes 10 valence electrons.

-

Cyclopentadienyl (Cp) Ligands: Each neutral Cp radical (C₅H₅•) is a 5-electron donor.

-

Total Count: 10 (from Ni) + 2 × 5 (from 2 Cp ligands) = 20 valence electrons .

Alternatively, the ionic model can be used:

-

Nickel(II) (Ni²⁺): The nickel atom is considered to have a +2 oxidation state, making it a d⁸ metal center, contributing 8 valence electrons.[4]

-

Cyclopentadienyl Anions (Cp⁻): Each Cp ligand is considered an anion, making it an aromatic 6-electron donor.[4]

-

Total Count: 8 (from Ni²⁺) + 2 × 6 (from 2 Cp⁻ ligands) = 20 valence electrons .

Molecular Orbital (MO) Theory and Electronic Structure

The stability and properties of nickelocene are best explained by molecular orbital theory. The interaction between the nickel atom's frontier orbitals (3d, 4s, 4p) and the π-system of the two Cp ligands creates a set of bonding, non-bonding, and anti-bonding molecular orbitals.

In metallocenes, the highest occupied molecular orbitals (HOMOs) are of particular importance. For nickelocene, the 20 valence electrons fill the available molecular orbitals, with the final two electrons occupying a doubly degenerate pair of anti-bonding orbitals, specifically the e₁g* orbitals.[5] The occupation of these anti-bonding orbitals is the key to understanding nickelocene's unique characteristics.[3]

-

Violation of the 18-Electron Rule: The 18-electron rule predicts stability when all bonding and non-bonding orbitals are filled (totaling 9 orbital pairs for 18 electrons). Nickelocene exceeds this by placing two electrons into higher-energy, anti-bonding orbitals.

-

Paramagnetism: According to Hund's rule, the two electrons in the degenerate e₁g* orbitals will occupy separate orbitals with parallel spins. This results in two unpaired electrons, rendering the molecule paramagnetic.[5][6]

Figure 1: Qualitative Molecular Orbital Diagram for Nickelocene.

Physicochemical Consequences

The presence of electrons in anti-bonding orbitals directly influences the physical and chemical properties of nickelocene.

-

Paramagnetism: As predicted by the MO diagram, nickelocene is paramagnetic with a measured magnetic moment of approximately 2.89 Bohr magnetons (BM).[1]

-

Reactivity: The anti-bonding electrons weaken the metal-ligand bonds, making nickelocene more reactive than its 18-electron counterparts.[3] Its chemistry is dominated by reactions that allow it to achieve a more stable 18-electron configuration.[2][4] This includes:

-

Oxidation: Nickelocene is readily oxidized to the 19-electron nickelocenium cation, [Ni(C₅H₅)₂]⁺, and can be further oxidized to the stable 18-electron dication, [Ni(C₅H₅)₂]²⁺.[1]

-

Ligand Substitution/Displacement: One Cp ring can be displaced by other ligands to form 18-electron half-sandwich complexes.[4][6]

-

Figure 2: Reactivity pathways of nickelocene towards stable 18-electron species.

Quantitative Data Summary

The structural and electronic properties of nickelocene have been well-characterized. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Valence Electron Count | 20 | [1][4][6] |

| Magnetic Moment (μ) | ~2.89 BM | [1] |

| Molecular Formula | C₁₀H₁₀Ni | [4] |

| Molar Mass | 188.88 g/mol | [4] |

| Appearance | Dark green crystalline solid | [1][4] |

| Melting Point | 171-173 °C | [3][4] |

| Symmetry (Solid State) | D₅d (staggered rings) | [4] |

| Ni–C Bond Distance | ~2.185 Å (at 101 K) | [1][7] |

| HOMO-LUMO Gap | ~0.0813 eV | [8] |

Experimental Protocols

Synthesis of Nickelocene

Nickelocene is moderately air-sensitive and should be handled using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., nitrogen or argon).[2][4]

Reaction: [Ni(NH₃)₆]Cl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl + 6 NH₃[4]

Materials:

-

Hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂

-

Sodium cyclopentadienide (B1229720) (NaCp), typically prepared in situ

-

Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled

-

Dicyclopentadiene

-

Sodium metal

Procedure:

-

Preparation of Cyclopentadiene (B3395910): Dicyclopentadiene is "cracked" by heating it to its boiling point (~170 °C), causing a retro-Diels-Alder reaction.[2] The resulting cyclopentadiene monomer (b.p. 41 °C) is distilled and collected in a flask cooled in an ice bath.[2] This should be used immediately.

-

Preparation of Sodium Cyclopentadienide (NaCp): In a Schlenk flask under an inert atmosphere, freshly prepared cyclopentadiene is added dropwise to a stirred suspension of sodium metal in anhydrous THF. The reaction is complete when all the sodium has dissolved.

-

Synthesis of Nickelocene: The solution of NaCp in THF is slowly added to a stirred suspension of hexaamminenickel(II) chloride in THF at room temperature.[9] The mixture is then gently refluxed for approximately 2 hours, during which the solution turns a dark green color.[2]

-

Workup and Purification: After cooling, the solvent is removed in vacuo. The resulting solid is transferred to a sublimation apparatus. Pure, dark green crystalline nickelocene is obtained by vacuum sublimation (e.g., at 50 °C and 0.1 mmHg).[1][2]

Figure 3: General experimental workflow for the synthesis and purification of nickelocene.

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to probe the redox behavior of nickelocene and determine the potentials of its oxidation events.

Apparatus and Reagents:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter/Auxiliary Electrode (e.g., Platinum wire)

-

-

Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or [NBu₄][B(C₆F₅)₄][10]

-

Analyte: Nickelocene (~1-2 mM solution)

Procedure:

-

The electrochemical cell is assembled with the three electrodes.

-

The analyte solution is prepared by dissolving nickelocene and the supporting electrolyte in the solvent. The solution must be purged with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. A blanket of inert gas is maintained over the solution during the experiment.

-

The potential is swept from an initial value (e.g., -1.0 V vs. Fc/Fc⁺) to a final value (e.g., +1.5 V) and then back to the initial potential at a set scan rate (e.g., 100 mV/s).

-

The resulting voltammogram will show two distinct, reversible or quasi-reversible oxidation waves corresponding to the Ni(II)/Ni(III) (20 VE → 19 VE) and Ni(III)/Ni(IV) (19 VE → 18 VE) redox couples.[10]

Conclusion

Nickelocene's 20-valence electron count, a direct consequence of the occupation of two anti-bonding e₁g* molecular orbitals, distinguishes it from the majority of stable organometallic complexes that adhere to the 18-electron rule. This unique electronic structure imparts paramagnetism and a heightened reactivity, primarily driven by the thermodynamic favorability of achieving an 18-electron configuration through oxidation or ligand substitution reactions. A thorough understanding of its molecular orbital framework is essential for interpreting its behavior and exploiting its potential in synthetic and materials chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sciencemadness Discussion Board - The Synthesis of Nickelocene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. guidechem.com [guidechem.com]

- 4. Nickelocene - Wikipedia [en.wikipedia.org]

- 5. Molecular Orbital Theory (MOT) [ebrary.net]

- 6. Nickelocene [chemeurope.com]

- 7. iopenshell.usc.edu [iopenshell.usc.edu]

- 8. primescholars.com [primescholars.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Stability and Reactivity of Nickelocene

Abstract

Nickelocene, with the formula Ni(C₅H₅)₂, is a paramagnetic organonickel compound belonging to the metallocene family.[1][2] As the metallocene with the highest valence electron count (20), its chemistry is distinguished by a strong tendency to achieve a more stable 18-electron configuration.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the chemical stability and reactivity of nickelocene, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core chemical principles. Its unique properties make it a subject of enduring academic interest and a versatile precursor in catalysis and materials science.[8][9]

Chemical Stability

The stability of nickelocene is highly dependent on environmental conditions. While it is a solid at room temperature, making it relatively easy to handle, its reactivity necessitates specific storage and handling procedures.[10]

Thermal Stability

Nickelocene exhibits moderate thermal stability. In an inert atmosphere, it is stable up to 300 °C (573 K).[10] Gaseous nickelocene, however, will decompose upon contact with a hot surface, a property that has been explored for preparing nickel thin films via Chemical Vapor Deposition (CVD).[1][2][10] Studies on a silver surface showed that decomposition begins at a much lower temperature of -48 °C (225 K).[10]

Stability in Air and Water

Nickelocene is sensitive to air and moisture.[11][12] The neat material decomposes upon extended exposure to air, a process accelerated by light.[1][3][4] This decomposition is often visually indicated by a color change from its characteristic dark green to orange, corresponding to its oxidation to the nickelocenium cation.[3][4] It is insoluble in water.[3][4][11][12] Due to its air-sensitive nature, it is classified as air-reactive and should be handled using air-free techniques.[1][11][12]

Solvent and Chemical Stability

Nickelocene is soluble in many common organic solvents, including ether, benzene, and tetrahydrofuran (B95107) (THF).[3][4] However, it also decomposes in some, such as acetone, ether, and ethanol.[3][4] As a strong reducing agent, it is incompatible with oxidizing agents.[11][12] It is also incompatible with acids and bases.[11][12]

Data Presentation: Physical and Chemical Properties

The following table summarizes key quantitative data regarding the stability and properties of nickelocene.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀Ni | [11] |

| Molecular Weight | 188.88 g/mol | [11] |

| Appearance | Dark green crystalline solid | [1][3][4] |

| Melting Point | 171–173 °C (decomposes) | [1][3][4] |

| Valence Electron Count | 20 | [1][2][3][4][6] |

| Thermal Stability | Stable up to 300 °C (573 K) in inert atmosphere | [10] |

| Solubility in Water | Insoluble | [3][4][11][12] |

| Magnetic Property | Paramagnetic | [1][2][3][6] |

Chemical Reactivity

The reactivity of nickelocene is dominated by its 20-valence electron count, which is two electrons more than the stable 18-electron configuration typical for many organometallic complexes. This drives most of its reactions, which involve oxidation or ligand displacement to achieve an 18-electron state.[2][3][4][5]

Redox Chemistry: Oxidation and Reduction

Nickelocene readily undergoes a one-electron oxidation to form the stable, 19-electron nickelocenium cation, [Ni(C₅H₅)₂]⁺.[1][5] This process is electrochemically reversible.[7] This oxidation results in a significant decrease in the metal-cyclopentadienyl bond length, indicating a strengthening of the Ni-Cp bond.[7][13]

A second oxidation can occur to form the 18-electron dication, [Ni(C₅H₅)₂]²⁺.[7][13] The potential required for this second oxidation is highly sensitive to the solvent's donor strength; variations of up to 0.5 V can be achieved by changing the solvent.[13][14]

Table 2: Structural and Electrochemical Data for Nickelocene Oxidation

| Species | Valence Electrons | Ni-Cp Bond Length (Å) | Notes | Reference(s) |

| Nickelocene , Ni(Cp)₂ | 20 | 1.8167 | Neutral species | [7][13] |

| Nickelocenium , [Ni(Cp)₂]⁺ | 19 | 1.700 | Monocation, strengthened Ni-Cp bond | [7][13] |

| Dication , [Ni(Cp)₂]²⁺ | 18 | - | Thermodynamically accessible | [7][13] |

The reduction of nickelocene has also been studied. For instance, cyclic voltammetry under a carbon monoxide (CO) atmosphere shows that the short-lived nickelocene anion fragments into NiCp and Cp⁻.[15] The resulting NiCp moiety can be trapped by CO, ultimately leading to the formation of Ni(CO)₄.[15]

Ligand Substitution and Displacement Reactions

A primary mode of reactivity for nickelocene is the displacement of one or both cyclopentadienyl (B1206354) (Cp) rings to achieve an 18-electron configuration.[1][2]

-

Reaction with Phosphines/Phosphites: Nickelocene reacts with ligands like phosphorus trifluoride (PF₃) to displace both Cp rings, forming the 18-electron complex Ni(PF₃)₄.[1][2] Similarly, reaction with secondary phosphines such as diphenylphosphine (B32561) (PPh₂H) yields a dimeric, phosphido-bridged complex, [Ni₂(PPh₂)₂(C₅H₅)₂], along with cyclopentadiene (B3395910).[1][2]

-

Reaction with Carbon Monoxide: Reaction with CO at elevated temperatures can produce species like purple-red [Ni₂(CO)₂(C₅H₅)₂].[3][4]

Reactions with Other Reagents

-

Acids: Nickelocene is incompatible with acids.[11][12] It reacts with nitric acid to form cyclopentadienyl nickel nitrosyl, a highly toxic compound.[1]

-